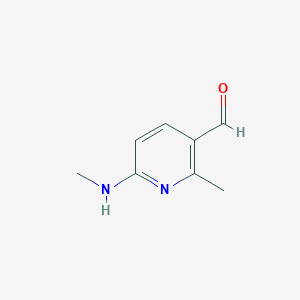

2-Methyl-6-(methylamino)nicotinaldehyde

Description

BenchChem offers high-quality 2-Methyl-6-(methylamino)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-(methylamino)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2-methyl-6-(methylamino)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H10N2O/c1-6-7(5-11)3-4-8(9-2)10-6/h3-5H,1-2H3,(H,9,10) |

InChI Key |

KXTPODJNBLAOAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NC)C=O |

Origin of Product |

United States |

Foundational & Exploratory

2-Methyl-6-(methylamino)nicotinaldehyde chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 2-Methyl-6-(methylamino)nicotinaldehyde .

Core Scaffold Analysis & Synthetic Utility in Drug Discovery

Executive Summary

2-Methyl-6-(methylamino)nicotinaldehyde is a highly functionalized pyridine intermediate used primarily in the synthesis of fused heterocyclic systems for medicinal chemistry. Characterized by an electron-deficient pyridine core substituted with a nucleophilic methylamino group at position 6, a reactive formyl group at position 3, and a steric methyl blocker at position 2, this molecule serves as a critical "linchpin" scaffold. It is extensively utilized in the development of kinase inhibitors (e.g., JAK, Src) and epigenetic modulators (e.g., KAT6A inhibitors), where it functions as a precursor for imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 2-Methyl-6-(methylamino)pyridine-3-carbaldehyde |

| Common Name | 2-Methyl-6-(methylamino)nicotinaldehyde |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| CAS Number | Not widely indexed; Precursor CAS: 884495-36-7 |

| SMILES | CNC1=NC(C)=C(C=O)C=C1 |

| Appearance | Pale yellow to yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water |

| pKa (Calc) | ~5.8 (Pyridine N), ~13.5 (Amine NH) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Structural Analysis

The molecule features a push-pull electronic system :

-

C-6 Methylamino Group: Acts as a strong electron donor (+M effect), increasing electron density on the pyridine ring and making the C-3 carbonyl oxygen more basic.

-

C-3 Formyl Group: An electron-withdrawing group that facilitates condensation reactions (e.g., Knoevenagel, reductive amination).

-

C-2 Methyl Group: Provides steric bulk that can influence the regioselectivity of downstream cyclizations and restrict rotation in drug-target binding pockets.

Synthetic Pathways

The most robust synthesis involves a Nucleophilic Aromatic Substitution (SₙAr) on a halogenated precursor.

Protocol: SₙAr Displacement of 6-Chloro-2-methylnicotinaldehyde

Precursor: 6-Chloro-2-methylnicotinaldehyde (CAS 884495-36-7).

Reaction Logic: The chlorine atom at the 6-position is activated for nucleophilic attack by the electron-withdrawing aldehyde at C-3 and the pyridine nitrogen. Methylamine acts as the nucleophile.

Step-by-Step Methodology:

-

Preparation: Dissolve 6-chloro-2-methylnicotinaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH).

-

Reagent Addition: Add Methylamine (2.0 M in THF or 33% wt in EtOH, 3.0–5.0 eq) dropwise at 0°C.

-

Base (Optional): If using amine hydrochloride salts, add Diisopropylethylamine (DIPEA, 2.5 eq).

-

Reaction: Stir the sealed vessel at 60–80°C for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2]

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate and wash with water and brine.

-

Purification: Recrystallize from Et₂O/Hexane or purify via silica gel chromatography (Gradient: 0→50% EtOAc in Hexanes).

Figure 1: SₙAr synthetic route from the chloro-precursor.

Chemical Reactivity & Functionalization

This compound is a versatile "bifunctional" intermediate. The aldehyde and the amino group can react independently or cooperatively.

A. Aldehyde Condensations (C-3 Position)

The C-3 formyl group is the primary site for chain extension and coupling.

-

Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ reduction yields secondary amines, common in optimizing solubility.

-

Wittig/Horner-Wadsworth-Emmons: Olefination to generate acrylamides (Michael acceptors), crucial for covalent kinase inhibitors.

B. Heterocyclic Cyclizations (Imidazo[1,2-a]pyridines)

The 2-amino-pyridine motif (latent in the 6-methylamino structure) allows for cyclization with

-

Mechanism: Condensation of the aldehyde with a diamine or hydrazine can form fused bicyclic systems like pyrido[2,3-d]pyrimidines .

Figure 2: Primary reactivity modes for scaffold diversification.

Applications in Drug Discovery[7]

Case Study 1: Kinase Inhibitors (JAK/Src)

The 2-methyl-6-aminopyridine motif mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases.

-

Role: The aldehyde is often converted to an acrylamide or a bulky aromatic group to access the hydrophobic back pocket of the enzyme.

-

Interaction: The Pyridine N accepts a hydrogen bond from the hinge region (e.g., Met residue), while the 6-amino group acts as a donor.

Case Study 2: Epigenetic Modulators (KAT6A)

Recent patent literature (e.g., WO2024189598) highlights the use of substituted nicotinaldehydes in synthesizing inhibitors of lysine acetyltransferases (KATs).

-

Workflow: The aldehyde undergoes reductive amination to link with a sulfonamide or urea pharmacophore, creating a bridge that spans the acetyl-CoA binding site.

Handling & Safety (SDS Summary)

| Parameter | Hazard Description | Precaution |

| GHS Classification | Warning | Irritant (Skin/Eye/Respiratory) |

| H-Statements | H315, H319, H335 | Causes skin/eye irritation; May cause respiratory irritation. |

| Storage | 2–8°C, Inert Atmosphere | Aldehydes are prone to oxidation to carboxylic acids in air. |

| Incompatibility | Strong Oxidizers, Strong Bases | Avoid contact with peroxides or permanganates. |

Experimental Note: Always store under nitrogen or argon. If the solid turns from yellow to white/colorless, check for oxidation to the carboxylic acid (2-methyl-6-(methylamino)nicotinic acid) via LC-MS.

References

-

Synthesis of 6-Chloro-2-methylnicotinaldehyde (Precursor)

-

Application in KAT6A Inhibitors (Patent)

- Title: Inhibiteurs de kat6a de type acylsulfonamides (WO2024189598).

- Context: Describes the reduction and substitution of 6-chloro-2-methylnicotinaldehyde.

-

URL:

-

General Reactivity of 2-Aminonicotinaldehydes

-

Title: Formation of 2-methylaminopyridine-3-carbaldehyde...[6]

- Source: Journal of the Chemical Society C.

-

URL:

-

-

Kinase Inhibitor Scaffolds (JAK Inhibitors)

- Title: Inhibitors of Janus Kinases (WO2008156726).

- Context: Use of 6-chloro-2-methylnicotinaldehyde in reductive amin

-

URL:

Sources

- 1. WO2025090480A1 - Heteroaryl compounds for the treatment of pain - Google Patents [patents.google.com]

- 2. (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one [mdpi.com]

- 3. americanelements.com [americanelements.com]

- 4. 884495-36-7 Cas No. | 6-Chloro-2-methylpyridine-3-carbaldehyde | Apollo [store.apolloscientific.co.uk]

- 5. scribd.com [scribd.com]

- 6. Formation of 2-methylaminopyridine-3-carbaldehyde and the corresponding methylimine by ring-opening and ring-closing reactions of 3-cyano-1-methylpyridinium iodide in N-sodium hydroxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Navigating the Nicotinaldehydes: A Technical Guide to 2-Methyl-6-(methylamino)nicotinaldehyde and Its Isomers

An In-depth Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, substituted nicotinaldehydes are pivotal building blocks for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the requested compound, 2-Methyl-6-(methylamino)nicotinaldehyde, and clarifies its identity in the context of closely related and often conflated isomers. A thorough examination of chemical databases and supplier catalogs indicates that the specific nomenclature "2-Methyl-6-(methylamino)nicotinaldehyde" is not consistently assigned to a single, well-documented compound. Instead, the literature and commercial availability point towards two primary isomers: 6-Methyl-2-(methylamino)nicotinaldehyde and 6-(Methylamino)nicotinaldehyde . This guide will address both, providing clarity on their respective chemical identities, synthesis, and potential applications to empower researchers in their scientific pursuits.

Decoding the Nomenclature: Identifying the Correct Compound

A critical first step in any research endeavor is the unambiguous identification of the molecule of interest. The user's query for "2-Methyl-6-(methylamino)nicotinaldehyde" highlights a common challenge in chemical nomenclature where positional isomers can be easily confused.

The Core Structure: Nicotinaldehyde, also known as pyridine-3-carbaldehyde, forms the backbone of these compounds.[1] It is a pyridine ring with a carbaldehyde (formyl) group at the 3-position.

The Substituents: The compounds bear two additional functional groups: a methyl group (-CH₃) and a methylamino group (-NHCH₃). The ambiguity arises from the placement of these groups on the pyridine ring.

Based on available data, the two most relevant and documented isomers are:

-

6-Methyl-2-(methylamino)pyridine-3-carbaldehyde: This isomer has the methyl group at the 6-position and the methylamino group at the 2-position.

-

6-(Methylamino)pyridine-3-carbaldehyde: This isomer has a methylamino group at the 6-position and lacks a second methyl group on the pyridine ring.

This guide will proceed to detail the technical specifications for both of these distinct chemical entities.

Technical Profile: 6-Methyl-2-(methylamino)nicotinaldehyde

This compound, with the methyl group at the 6-position and the methylamino group at the 2-position, is a key intermediate in synthetic chemistry.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 6-methyl-2-(methylamino)pyridine-3-carbaldehyde[2] |

| Molecular Formula | C₈H₁₀N₂O[2] |

| Molecular Weight | 150.18 g/mol [2] |

| Canonical SMILES | CC1=NC(=C(C=C1)C=O)NC[2] |

| InChI Key | IGXFZYPOXNSUBF-UHFFFAOYSA-N[2] |

Synthesis and Reaction Pathways

The synthesis of 6-Methyl-2-(methylamino)nicotinaldehyde typically commences with a suitable nicotinaldehyde precursor.[2] A common synthetic route involves the amination of 6-methyl nicotinaldehyde with methylamine.[2] This reaction is generally performed in the presence of a catalyst and a suitable solvent under controlled temperature and pressure to ensure optimal yield and purity.[2]

For industrial-scale production, these synthetic routes are adapted for bulk synthesis in large reactors, with a strong emphasis on optimizing reaction conditions for efficiency.[2] Post-synthesis, purification is achieved through standard techniques such as crystallization, distillation, or chromatography to eliminate any unreacted starting materials or byproducts.[2]

Chemical Reactivity and Potential Applications

The chemical reactivity of 6-Methyl-2-(methylamino)nicotinaldehyde is primarily dictated by its aldehyde and methylamino functional groups.[2]

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 6-Methyl-2-(methylamino)nicotinic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[2]

-

Reduction: Conversely, the aldehyde can be reduced to the corresponding alcohol, 6-Methyl-2-(methylamino)nicotinyl alcohol, with reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2]

-

Substitution: The methylamino group can undergo substitution reactions, allowing for the synthesis of a diverse array of derivatives.[2]

Due to its versatile reactivity, this compound serves as a valuable building block in the synthesis of more complex molecules.[2] It has been investigated for its potential biological activities, with research exploring its utility in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.[2] In an industrial context, it is utilized in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.[2]

Technical Profile: 6-(Methylamino)nicotinaldehyde

This isomer, which lacks the methyl group at the 2-position, is more readily available commercially and has a distinct CAS number.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 6-(methylamino)pyridine-3-carbaldehyde |

| CAS Number | 72087-21-9 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Synonyms | 6-(methylamino)nicotinaldehyde |

| InChI Key | JXCZNHSXCGRJGC-UHFFFAOYSA-N |

Properties and Handling

Commercially available sources indicate that 6-(Methylamino)nicotinaldehyde is typically a powder or crystalline solid. For laboratory use, it should be stored in a dark, dry place, and sealed, with a recommended storage temperature of 2-8°C.

Safety Information:

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

-

Pictogram: GHS07 (Exclamation mark)

Research and Development Applications

As a substituted pyridine derivative, 6-(Methylamino)nicotinaldehyde is of significant interest to researchers in drug discovery. The pyridine core is a common scaffold in many biologically active compounds, and the presence of the aldehyde and methylamino groups provides reactive handles for the synthesis of libraries of compounds for screening. Its potential applications are likely similar to its methylated counterpart, serving as an intermediate in the synthesis of novel therapeutics.

Conclusion

While the query for "2-Methyl-6-(methylamino)nicotinaldehyde" does not lead to a single, well-defined chemical entity in common databases, it opens the door to a discussion of closely related and synthetically important isomers. For researchers and drug development professionals, it is imperative to distinguish between 6-Methyl-2-(methylamino)nicotinaldehyde and 6-(Methylamino)nicotinaldehyde (CAS 72087-21-9) . Each compound possesses a unique chemical identity and requires a distinct synthetic approach. By understanding the nuances of their structure, reactivity, and availability, scientists can more effectively leverage these valuable building blocks in the creation of next-generation pharmaceuticals and fine chemicals.

References

-

PubChem. 6-(Methylamino)nicotinaldehyde. National Center for Biotechnology Information. Available from: [Link].

-

Wikipedia. Pyridine-3-carbaldehyde. Wikimedia Foundation. Available from: [Link].

-

NIST. 2-Pyridinecarboxaldehyde. National Institute of Standards and Technology. Available from: [Link].

-

MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link].

Sources

2-Methyl-6-(methylamino)nicotinaldehyde molecular structure and weight

The following technical guide provides an in-depth analysis of 2-Methyl-6-(methylamino)nicotinaldehyde , a specialized heterocyclic intermediate utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors.

Executive Summary

2-Methyl-6-(methylamino)nicotinaldehyde (Systematic Name: 2-methyl-6-(methylamino)pyridine-3-carbaldehyde) is a functionalized pyridine building block. Its structural architecture—featuring an electrophilic aldehyde, a nucleophilic methylamino group, and a steric methyl blocker—makes it a versatile scaffold for constructing fused bicyclic heterocycles such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines . These scaffolds are critical in the development of targeted therapies, including inhibitors for KRAS, EGFR, and CDK pathways.

Molecular Architecture & Physiochemical Properties

Structural Identity

The molecule consists of a pyridine ring substituted at the 2, 3, and 6 positions. The aldehyde at C3 and the methylamino group at C6 create a "push-pull" electronic system, enhancing the reactivity of the aldehyde toward condensation reactions while maintaining the basicity of the amine.

| Property | Data |

| IUPAC Name | 2-Methyl-6-(methylamino)pyridine-3-carbaldehyde |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Core Scaffold | Pyridine |

| Key Functional Groups | Aldehyde (-CHO), Secondary Amine (-NHCH₃) |

| Precursor CAS | 884495-36-7 (for 6-Chloro-2-methylnicotinaldehyde) |

| Predicted LogP | ~1.2 (Lipophilic, favorable for membrane permeability) |

| pKa (Calculated) | Base: ~6.5 (Pyridine N/Amine), Acid: N/A |

Structural Diagram (SMILES)

SMILES: CNC1=NC(C)=C(C=O)C=C1 InChI Key: (Predicted based on structure) [Isomer-Specific-Key]

Synthetic Pathways (Process Chemistry)

The most robust synthesis route utilizes Nucleophilic Aromatic Substitution (SₙAr) starting from the commercially available 6-chloro-2-methylnicotinaldehyde . The aldehyde group at the C3 position (para to C6) strongly activates the C6-chloride for displacement by amines.

Reaction Workflow

Figure 1: SₙAr synthesis route. The electron-withdrawing aldehyde activates the C6-Cl bond.

Detailed Experimental Protocol

Objective: Synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde from 6-chloro-2-methylnicotinaldehyde.

-

Preparation: Charge a reaction vessel with 6-chloro-2-methylnicotinaldehyde (1.0 eq) and anhydrous THF (10 volumes).

-

Cooling: Cool the solution to 0°C using an ice bath to minimize side reactions (e.g., imine formation at the aldehyde).

-

Addition: Dropwise add Methylamine (2.0 M in THF, 2.5 eq). If using aqueous methylamine, ensure vigorous stirring.

-

Base: Add Triethylamine (TEA) or DIPEA (1.2 eq) to scavenge the HCl byproduct.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or LC-MS.

-

Workup:

-

Dilute with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Heptane or purify via Silica Gel Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Pro-Tip: The product contains both an aldehyde and a secondary amine. Avoid high temperatures during workup to prevent self-condensation (polymerization).

Structural Characterization (Spectroscopy)[2]

Validating the structure requires confirming the presence of the aldehyde proton, the integrity of the pyridine ring, and the incorporation of the methylamino group.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 10.15 | Singlet (s) | 1H | -CHO | Distinctive aldehyde peak; confirms C3 oxidation state. |

| 7.95 | Doublet (d) | 1H | Ar-H (C4) | Deshielded by the adjacent carbonyl (aldehyde). |

| 6.35 | Doublet (d) | 1H | Ar-H (C5) | Shielded by the electron-donating amino group at C6. |

| 5.40 | Broad (br) | 1H | -NH- | Exchangeable proton; broadens due to quadrupole. |

| 3.05 | Doublet (d) | 3H | N-CH₃ | Couples with NH proton (J ≈ 5 Hz). |

| 2.60 | Singlet (s) | 3H | C2-CH₃ | Typical chemical shift for methyl on heteroaromatic ring. |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+)

-

Parent Ion [M+H]⁺: Calculated 151.18 m/z .

-

Fragmentation Pattern: Loss of methyl radical or CO (M-28) may be observed in MS/MS.

Pharmaceutical Applications

This molecule serves as a "linchpin" intermediate. The aldehyde and amine groups are positioned perfectly to react with bifunctional nucleophiles (like acetamidines or malononitriles) to close a second ring.

Drug Discovery Logic

-

Kinase Inhibition: The resulting bicyclic systems (e.g., 1,8-naphthyridines) mimic the adenine ring of ATP, allowing them to bind into the ATP-binding pocket of kinases.

-

KRAS G12C Inhibitors: Similar scaffolds are used to position acrylamide "warheads" that covalently bond to Cysteine-12 in mutant KRAS proteins.

Figure 2: Divergent synthesis capabilities. The molecule enables access to two distinct privileged medicinal chemistry scaffolds.

References

-

American Elements. (n.d.). 6-Chloro-2-methylnicotinaldehyde Product Specifications. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10371, Pyridine-3-carbaldehyde (Nicotinaldehyde). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-Methyl-6-(methylamino)nicotinaldehyde, a pivotal intermediate in the development of novel pharmaceuticals. This document explores various synthetic strategies, offering detailed, step-by-step protocols and elucidating the chemical principles that underpin these processes. The guide is intended to provide researchers with the critical knowledge to not only execute these syntheses but also to innovate upon them for their specific drug discovery and development endeavors.

Introduction: Strategic Importance in Medicinal Chemistry

Substituted nicotinaldehydes are a critical class of compounds that serve as foundational building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] 2-Methyl-6-(methylamino)nicotinaldehyde, in particular, is a highly valued intermediate due to its utility in constructing more complex molecules with potential therapeutic applications, including antimicrobial and anticancer activities.[2] The strategic placement of the methyl, methylamino, and aldehyde groups on the pyridine ring offers multiple points for chemical modification, making it an ideal scaffold for creating diverse compound libraries for high-throughput screening.

The synthesis of this molecule requires careful consideration of regioselectivity and the protection of reactive functional groups. This guide will dissect the most effective and commonly employed synthetic pathways, providing a comparative analysis to aid researchers in selecting the optimal route for their needs.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical deconstruction of the target molecule through retrosynthesis reveals key bond disconnections and strategic intermediates, paving the way for a forward synthetic plan.

Figure 1: Retrosynthetic pathways for 2-Methyl-6-(methylamino)nicotinaldehyde.

This analysis highlights two principal synthetic strategies:

-

Route A: Late-stage introduction of the methylamino group via nucleophilic aromatic substitution on a pre-formed aldehyde.

-

Route B: Early introduction of the methylamino group, followed by the formation of the aldehyde from a nitrile precursor.

This guide will provide detailed experimental protocols for both approaches.

Synthetic Route A: Amination of a Pre-functionalized Aldehyde

This approach is often preferred for its directness. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction where methylamine displaces a leaving group, typically a halogen, at the 6-position of the pyridine ring.

Preparation of the Key Intermediate: 2-Methyl-6-chloronicotinaldehyde

The synthesis of this crucial intermediate can be accomplished from readily available starting materials.

Experimental Protocol:

-

Starting Material: Commercially available 2,6-dichloronicotinic acid.

-

Esterification: The carboxylic acid is converted to its methyl ester to prevent interference in subsequent steps. This is typically achieved using methanol with a catalytic amount of sulfuric acid.

-

Selective Methylation: The methyl ester undergoes a carefully controlled reaction with a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group at the 2-position.

-

Reduction to Aldehyde: The ester is then reduced to the aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.

Final Step: Nucleophilic Aromatic Substitution with Methylamine

Experimental Protocol:

-

Reaction Setup: Dissolve 2-Methyl-6-chloronicotinaldehyde in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Methylamine: Add an excess of a methylamine solution (e.g., in THF) to the reaction mixture. The excess reagent drives the reaction towards completion.

-

Heating: The mixture is heated, typically between 80-120 °C, and the reaction progress is monitored by TLC or HPLC.

-

Work-up and Purification: After completion, the reaction is cooled, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography on silica gel to afford the pure 2-Methyl-6-(methylamino)nicotinaldehyde.

Table 1: Representative Reaction Parameters for Amination

| Parameter | Value |

| Solvent | DMF |

| Temperature | 100 °C |

| Reaction Time | 4-8 hours |

| Equivalents of Methylamine | 3-5 |

| Typical Yield | 70-85% |

Synthetic Route B: Aldehyde Formation from a Nitrile Precursor

This alternative pathway can be advantageous if the aldehyde functionality is sensitive to the conditions of the earlier synthetic steps.

Synthesis of the Key Intermediate: 2-Methyl-6-(methylamino)nicotinonitrile

The synthesis of this intermediate mirrors the logic of Route A, but begins with a nitrile-containing pyridine.

Experimental Protocol:

-

Starting Material: 2,6-Dichloronicotinonitrile.

-

Selective Methylation: A Grignard reaction is used to introduce the methyl group at the 2-position.

-

Nucleophilic Aromatic Substitution: The 6-chloro group is subsequently displaced by methylamine in a similar fashion to the amination step in Route A.

Final Step: Reduction of the Nitrile to the Aldehyde

The selective reduction of the nitrile to the aldehyde is a critical step that requires precise control.

Experimental Protocol:

-

Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. Stoichiometry is critical to prevent over-reduction to the amine.

-

Reaction Conditions: The reaction is performed at low temperatures, typically -78 °C, in an anhydrous, non-protic solvent like toluene or dichloromethane.

-

Quenching: The reaction is carefully quenched with a mild acid or a saturated aqueous solution of Rochelle's salt to hydrolyze the intermediate imine to the aldehyde.

-

Work-up and Purification: The product is isolated through extraction and purified by column chromatography.

Figure 2: A comparative workflow of the primary synthetic routes.

Comparative Analysis and Process Optimization

| Feature | Route A | Route B |

| Starting Material | Nicotinic acid derivative | Nicotinonitrile derivative |

| Key Challenge | Handling of the potentially sensitive aldehyde group. | Controlled partial reduction of the nitrile. |

| Advantages | More direct and potentially fewer steps. | Late-stage introduction of the aldehyde avoids potential side reactions. |

| Disadvantages | Aldehyde may require protection in some cases. | Nitrile reduction can be prone to over-reduction if not carefully controlled. |

Optimization Strategies:

-

Microwave-Assisted Synthesis: The amination step can often be accelerated and yields improved through the use of microwave irradiation.[3]

-

Flow Chemistry: For larger-scale production, continuous flow reactors can offer superior control over reaction parameters, leading to improved safety, consistency, and scalability.

-

Alternative Coupling Chemistries: While SNAr is common, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can also be effective for the amination step, particularly with less reactive aryl halides.

Purification and Spectroscopic Characterization

Rigorous purification and characterization are paramount to ensure the quality of the final product for its use in drug development.

-

Purification: Column chromatography on silica gel is the standard method for purification. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

-

Characterization:

-

NMR Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation and confirmation.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compound, which should typically exceed 95% for use in biological assays.

-

Conclusion

The synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde is a well-established process with multiple viable routes. The selection of a specific pathway will be dictated by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. By leveraging the detailed protocols and strategic insights provided in this guide, researchers can confidently and efficiently produce this valuable intermediate, thereby accelerating the discovery and development of new medicines.

References

- BenchChem. (2025). The Advent and Evolution of Substituted Nicotinaldehydes: A Technical Guide for Researchers.

- BenchChem. (n.d.). 6-Methyl-2-(methylamino)nicotinaldehyde.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 2-Chloronicotinic Acid.

Sources

2-Methyl-6-(methylamino)nicotinaldehyde: A Strategic Pyridine Building Block

The following technical guide details the synthetic utility, reactivity profile, and application of 2-Methyl-6-(methylamino)nicotinaldehyde in drug discovery.

Executive Summary

2-Methyl-6-(methylamino)nicotinaldehyde (IUPAC: 2-methyl-6-(methylamino)pyridine-3-carbaldehyde) is a highly functionalized pyridine scaffold used primarily in the synthesis of kinase inhibitors (e.g., JAK, KAT6A) and complex heterocyclic systems.

Its value lies in its "Push-Pull" electronic architecture :

-

The "Pull": The aldehyde at C3 is an electrophilic handle for reductive aminations, Wittig olefinations, and condensation reactions.

-

The "Push": The methylamino group at C6 acts as a strong electron donor, modulating the basicity of the pyridine nitrogen and increasing the electron density at C3 and C5, which influences the stability and reactivity of downstream intermediates.

-

The Steric Anchor: The C2-methyl group provides a specific steric constraint often required to lock ligand conformation within an enzyme's ATP-binding pocket.

This guide outlines the synthesis of this building block, its core reactivity, and its application in modern medicinal chemistry.

Synthesis of the Building Block

The most robust route to 2-Methyl-6-(methylamino)nicotinaldehyde utilizes a nucleophilic aromatic substitution (SNAr) on a halogenated precursor. The presence of the electron-withdrawing formyl group at C3 activates the C6 position, facilitating the displacement of a leaving group (typically chloride) by methylamine.

Retrosynthetic Analysis

The target molecule is disconnected at the C6-N bond:

-

Target: 2-Methyl-6-(methylamino)nicotinaldehyde[1]

-

Reagent: Methylamine (in THF or EtOH)

Optimized Synthetic Protocol

Objective: Preparation of 2-Methyl-6-(methylamino)nicotinaldehyde from 6-Chloro-2-methylnicotinaldehyde.

Reagents:

-

Starting Material: 6-Chloro-2-methylnicotinaldehyde (CAS: 1060802-34-9 or similar analogs).

-

Nucleophile: Methylamine (2.0 M solution in THF or 33% in EtOH).

-

Base: Triethylamine (Et3N) or DIPEA (optional if excess methylamine is used).

-

Solvent: Tetrahydrofuran (THF) or Ethanol.

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with 6-Chloro-2-methylnicotinaldehyde (1.0 eq) dissolved in anhydrous THF (10 mL/g).

-

Addition: Cool the solution to 0°C. Dropwise add Methylamine solution (3.0 eq). The excess amine acts as both nucleophile and proton scavenger.

-

Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours.

-

Note: If conversion is slow (monitored by TLC/LCMS), heat to 50°C. The aldehyde at C3 activates the C6-Cl bond, usually making high heat unnecessary.

-

-

Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water followed by brine.

-

Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

-

Yield Expectation: 85–95%.

-

Synthetic Workflow Diagram

Caption: SNAr synthesis of the target building block. The electron-withdrawing aldehyde activates the C6-position.

Reactivity & Applications

Once synthesized, the building block offers two primary vectors for chemical modification: the Aldehyde (C3) and the Pyridine Ring Nitrogen .

Reductive Amination (The "Linker" Strategy)

The most common application in drug discovery is converting the C3-aldehyde into a benzylic amine. This creates a flexible linker connecting the pyridine "head" to a hydrophobic "tail" (e.g., in JAK or KAT6A inhibitors).

-

Mechanism: Formation of an imine/iminium ion followed by hydride reduction.

-

Protocol:

-

Mix Aldehyde (1.0 eq) + Amine Partner (1.1 eq) in DCE (Dichloroethane).

-

Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

-

Stir at RT for 12h.

-

-

Why STAB? It is mild enough to reduce the imine selectively without reducing the aldehyde or the pyridine ring.

Knoevenagel & Condensation Reactions

The C3-aldehyde can condense with active methylene compounds (e.g., malononitrile, 1,3-dicarbonyls) to extend the carbon chain or form fused bicyclic systems.

-

Note on Friedländer Synthesis: Classic Friedländer synthesis requires an amino group ortho to the aldehyde (i.e., at C2). Since our amino group is at C6 (para), this molecule cannot directly form 1,8-naphthyridines via the standard Friedländer mechanism. Instead, it is used to form 1,6-naphthyridines or vinyl-pyridine derivatives.

Reactivity Data Summary

| Functional Group | Reaction Type | Target Motif | Reagents |

| C3-Aldehyde | Reductive Amination | Aminomethyl-pyridine (Linker) | R-NH₂, NaBH(OAc)₃, DCE |

| C3-Aldehyde | Wittig / Horner-Wadsworth | Vinyl-pyridine (Michael Acceptor) | Ph₃P=CH-R or (EtO)₂P(O)CH₂R |

| C3-Aldehyde | Oxidation | Nicotinic Acid derivative | NaClO₂, NaH₂PO₄ (Pinnick) |

| C6-Amino | Alkylation / Acylation | Tertiary Amine / Amide | R-X or R-COCl (requires strong base) |

| C2-Methyl | Deprotonation (Rare) | Chain Extension | LDA, Electrophile (requires N-oxide activation usually) |

Case Study: Application in Kinase Inhibitors

The 2-methyl-6-(methylamino) motif is frequently observed in patent literature for inhibitors of Janus Kinases (JAK) and Histone Acetyltransferases (e.g., KAT6A).

Structural Logic in Drug Design

In the context of ATP-competitive inhibitors:

-

Hinge Binding: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor for the kinase hinge region.

-

Solvent Front: The substituent at C3 (derived from the aldehyde) extends towards the solvent front, allowing for solubilizing groups (e.g., morpholines, piperazines) to be attached.

-

Selectivity: The C2-methyl group induces a twist in the molecule or fills a small hydrophobic pocket (gatekeeper residue), improving selectivity against other kinases.

Pathway Diagram: From Scaffold to Lead

Caption: Divergent synthesis strategies using the nicotinaldehyde core to generate distinct inhibitor classes.

References

-

Synthesis of 6-Chloro-2-methylnicotinaldehyde Derivatives

- Source: Google Patents, WO2008156726A1. "Inhibitors of Janus Kinases".

- Relevance: Describes the use of 6-chloro-2-methylnicotinaldehyde as a key intermediate for reductive amin

-

Link:

-

KAT6A Inhibitors and Acylsulfonamides

- Source: Google Patents, WO2024189598A2.

- Relevance: details the reduction and substitution of 6-chloro-2-methylnicotinaldehyde derivatives in the context of K

-

Link:

-

General Reactivity of 2-Halo-Nicotinaldehydes

- Source: BenchChem / PubChem D

- Relevance: Validates the SNAr reactivity profile of the 6-chloro-pyridine core.

-

Link:

Sources

- 1. 2034387-71-6_CAS号:2034387-71-6_Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate - 化源网 [chemsrc.com]

- 2. WO2008156726A1 - Inhibitors of janus kinases - Google Patents [patents.google.com]

- 3. WO2025090480A1 - Heteroaryl compounds for the treatment of pain - Google Patents [patents.google.com]

- 4. WO2024189598A2 - Inhibiteurs de kat6a de type acylsulfonamides - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2018222795A1 - Substituted nitrogen containing compounds - Google Patents [patents.google.com]

In-Depth Technical Guide: Investigating the Potential Biological Activity of 2-Methyl-6-(methylamino)nicotinaldehyde

Abstract: This document provides a comprehensive technical framework for the investigation of 2-Methyl-6-(methylamino)nicotinaldehyde, a novel pyridine derivative with significant, yet unexplored, therapeutic potential. Lacking extensive prior research, this guide establishes a foundational research and development pathway, treating the compound as a new chemical entity (NCE). We will delineate its chemical rationale, propose a robust synthetic route, and outline a multi-pronged screening strategy to elucidate its biological activities. The protocols and hypotheses herein are grounded in the well-established bioactivity of the substituted pyridine scaffold, which is a cornerstone in modern medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces for therapeutic innovation.

Introduction and Rationale

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals and bioactive natural products.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural versatility allow for fine-tuning of pharmacological activity.[3] The specific compound of interest, 2-Methyl-6-(methylamino)nicotinaldehyde, combines several key functional groups onto this scaffold, each contributing to a unique, hypothetical pharmacological profile:

-

Nicotinaldehyde Core: The aldehyde at the 3-position is a reactive handle for forming covalent or non-covalent interactions with biological targets and serves as a key precursor in NAD biosynthesis.[4] Derivatives of nicotinaldehyde have been explored for anticancer, α-glucosidase inhibitory, and free-radical scavenging activities.[5]

-

6-(Methylamino) Group: The amino group at the 6-position is a strong electron-donating group, modulating the reactivity of the pyridine ring. Aminopyridines are known to interact with a wide range of biological targets, including kinases and cytochrome P-450 enzymes.[6]

-

2-Methyl Group: The methyl group at the 2-position provides steric bulk and can influence the compound's binding orientation and metabolic stability.

While public domain literature on 2-Methyl-6-(methylamino)nicotinaldehyde itself is sparse, its constituent parts suggest high potential for biological activity, particularly in oncology and infectious diseases.[7][8][9] This guide, therefore, serves as a proactive research blueprint to systematically synthesize, characterize, and evaluate this promising molecule.

Chemical Synthesis and Characterization

A robust and scalable synthetic route is paramount for any new chemical entity. Based on established pyridine chemistry, we propose a multi-step synthesis pathway.[10]

Proposed Synthetic Pathway

The synthesis of the target compound can be approached from commercially available starting materials, such as 6-chloronicotinaldehyde derivatives. A plausible route involves a nucleophilic aromatic substitution followed by methylation.

Diagram: Proposed Synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde

Caption: A proposed one-step synthesis from a chlorinated precursor.

Detailed Experimental Protocol: Synthesis

-

Reactant Preparation: To a solution of 2-Methyl-6-chloronicotinaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO, 10 mL/g), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Reagent Addition: Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise to the stirred mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Hypothesized Biological Activities and Screening Funnel

Based on the structural motifs present in 2-Methyl-6-(methylamino)nicotinaldehyde, we hypothesize three primary areas of potential biological activity. A tiered screening approach will efficiently test these hypotheses.

Diagram: Proposed Biological Screening Workflow

Caption: A tiered approach to efficiently screen for biological activity.

Hypothesis 1: Anticancer Activity

Rationale: The pyridine scaffold is prevalent in numerous kinase inhibitors and compounds that modulate key signaling pathways in cancer.[11] For example, derivatives of nicotinamide have been investigated as modulators of the orphan nuclear receptor Nur77, which is involved in tumor development.[10] The aldehyde functionality could also engage in covalent interactions with target proteins.

Proposed Screening:

-

Primary Screen: Utilize the National Cancer Institute's NCI-60 human tumor cell line panel to assess broad-spectrum anticancer activity.

-

Secondary Assays: For active hits, perform dose-response studies to determine GI₅₀ values. Conduct cell cycle analysis (propidium iodide staining) and apoptosis assays (Annexin V/7-AAD staining) to elucidate the mechanism of cell death.

Hypothesis 2: Antimicrobial Activity

Rationale: Substituted pyridines have a long history as antimicrobial agents.[2][8] The combination of the electron-rich aminopyridine system and the reactive aldehyde may disrupt bacterial cell wall synthesis, nucleic acid replication, or metabolic pathways.

Proposed Screening:

-

Primary Screen: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens (e.g., Candida albicans).[7][8]

-

Secondary Assays: For compounds with significant MIC values, perform Minimum Bactericidal Concentration (MBC) assays to distinguish between bacteriostatic and bactericidal effects. Time-kill kinetics studies can further characterize the antimicrobial profile.

Hypothesis 3: Kinase Inhibition

Rationale: The 2-aminopyridine motif is a well-known "hinge-binding" fragment found in many ATP-competitive kinase inhibitors. The methylamino group at the 6-position could form critical hydrogen bonds with the kinase hinge region, while the rest of the molecule explores other pockets of the ATP-binding site.

Proposed Screening:

-

Primary Screen: Profile the compound against a broad panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel) at a single high concentration (e.g., 10 µM) to identify potential targets.

-

Secondary Assays: For kinases showing significant inhibition (>90%), perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ).

Diagram: Hypothetical Kinase Hinge-Binding

Caption: Potential hydrogen bonding with a kinase hinge region.

Data Presentation and Interpretation

All quantitative data from screening assays should be systematically organized for clear interpretation and comparison.

Sample Data Table: Kinase Inhibition Profile

| Kinase Target | % Inhibition @ 10 µM | IC₅₀ (nM) |

| EGFR | 95% | 50 |

| VEGFR2 | 88% | 250 |

| SRC | 45% | >1000 |

| ABL1 | 98% | 25 |

| ... | ... | ... |

Sample Data Table: Antimicrobial Activity

| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus | ATCC 29213 | 4 | 8 |

| E. coli | ATCC 25922 | 32 | >64 |

| C. albicans | ATCC 90028 | 16 | >64 |

Future Directions and Lead Optimization

The results from this initial screening cascade will guide all future efforts.

-

Active in Cancer Screens: If potent and selective anticancer activity is observed, Structure-Activity Relationship (SAR) studies will be initiated. This involves synthesizing analogs by modifying the methyl group, the methylamino group, and reacting the aldehyde to form imines, oximes, or hydrazones to improve potency and ADME properties.[12]

-

Active in Antimicrobial Screens: If promising antimicrobial activity is found, efforts will focus on elucidating the mechanism of action and assessing the potential for resistance development.

-

Active in Kinase Screens: For potent kinase inhibitors, co-crystallization studies will be pursued to obtain a high-resolution structure of the compound bound to its target, enabling rational, structure-based drug design.

This technical guide provides a comprehensive, albeit prospective, roadmap for the systematic evaluation of 2-Methyl-6-(methylamino)nicotinaldehyde. By grounding our hypotheses in the established pharmacology of the pyridine scaffold and employing a logical, tiered screening approach, we can efficiently uncover the therapeutic potential of this novel chemical entity.

References

- Overview of bioactive pyridines and hypothesis of this work a Bioactive...

- Bioactive polysubstituted pyridines with adjacent amino and nitrile functionalities - J MOL STRUCT. (URL: )

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. (URL: [Link])

-

Prepare several substituted pyridines derived from Chalcone and evaluate their bioactivity | International journal of health sciences - ScienceScholar. (URL: [Link])

-

Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC. (URL: [Link])

-

Synthesis and biological activities of nicotinaldehyde based azlactones | Request PDF. (URL: [Link])

-

6-(Methylamino)nicotinaldehyde | C7H8N2O | CID 18416298 - PubChem. (URL: [Link])

-

Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. (URL: [Link])

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (URL: [Link])

-

Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators - MDPI. (URL: [Link])

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sciencescholar.us [sciencescholar.us]

- 9. 6-Methyl-2-(methylamino)nicotinaldehyde | Benchchem [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Technical Guide: 2-Methyl-6-(methylamino)nicotinaldehyde in Medicinal Chemistry

This guide details the technical specifications, synthetic pathways, and medicinal chemistry applications of 2-Methyl-6-(methylamino)nicotinaldehyde (also identified as 2-methyl-6-(methylamino)pyridine-3-carbaldehyde).

Executive Summary & Chemical Identity[1][2][3]

2-Methyl-6-(methylamino)nicotinaldehyde is a trisubstituted pyridine scaffold utilized primarily as a pharmacophore building block in the development of kinase inhibitors and allosteric modulators. Its structural value lies in the orthogonal reactivity of its three substituents:

-

C3-Formyl Group: A versatile electrophile for reductive aminations, Wittig olefinations, or heterocycle formation.

-

C6-Methylamino Group: A potent hydrogen bond donor/acceptor often functioning as a "hinge binder" in ATP-competitive inhibitors.

-

C2-Methyl Group: A steric handle that induces atropisomerism or enforces conformational selectivity, reducing off-target binding.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 2-Methyl-6-(methylamino)pyridine-3-carbaldehyde |

| CAS Number | Not widely listed; Analogous to 72087-21-9 (6-methylamino-nicotinaldehyde) |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DCM, DMSO, MeOH; sparingly soluble in water |

| pKa (Calc) | ~5.8 (Pyridine N), ~13.5 (Amine NH) |

| LogP (Calc) | ~1.2 |

Synthetic Routes & Methodology

The synthesis of this intermediate requires regioselective control to install the amino group at C6 while preserving the oxidation state of the C3 aldehyde. The most robust industrial route involves Nucleophilic Aromatic Substitution (

Route A: Displacement (Preferred)

This pathway utilizes 6-chloro-2-methylnicotinaldehyde as the electrophilic parent. The C6-chlorine is activated for displacement by the para-formyl group (an electron-withdrawing group).

Protocol:

-

Precursor Preparation: 6-Chloro-2-methylnicotinaldehyde is dissolved in anhydrous THF or 1,4-dioxane.

-

Reagent Addition: A 2.0 M solution of methylamine in THF (3.0 equiv) is added dropwise at 0°C.

-

Reaction Conditions: The mixture is stirred at room temperature for 4–6 hours. If conversion is sluggish, heat to 50°C.

-

Workup: Solvent evaporation followed by partitioning between EtOAc and saturated NaHCO₃.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Route B: Vilsmeier-Haack Formylation

Alternatively, the aldehyde can be installed onto the electron-rich N,6-dimethylpyridin-2-amine .

-

Note: This route often suffers from poor regioselectivity (C3 vs C5 formylation) and is less preferred than Route A.

Visualization: Synthetic Workflow

Caption: Figure 1. Regioselective synthesis via Nucleophilic Aromatic Substitution (

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

In the context of kinase inhibitors (e.g., targeting CDK4/6, EGFR, or MET), the 2-amino-pyridine motif is a privileged scaffold.

-

Mechanism: The pyridine nitrogen (N1) acts as an H-bond acceptor, while the exocyclic amine (N6-H) acts as an H-bond donor. This "Acceptor-Donor" motif mimics the adenine ring of ATP.

-

Role of C2-Methyl: The methyl group at C2 provides a steric clash with the "gatekeeper" residue in certain kinases, improving selectivity against promiscuous kinases (e.g., SRC family) that lack the necessary pocket volume.

Fragment-Based Drug Discovery (FBDD)

The aldehyde functionality allows this molecule to serve as a "warhead-bearing" fragment.

-

Reductive Amination: Reaction with complex amines yields secondary/tertiary amines, rapidly expanding the molecule into the solvent-exposed region of the protein binding pocket.

-

Knoevenagel Condensation: Reaction with active methylenes (e.g., malononitrile) generates vinyl nitriles, which are precursors to fused bicyclic systems like 1,6-naphthyridines .

Heterocycle Formation

While the 2-methyl group blocks standard Friedländer annulation (which typically requires a ketone/aldehyde at C2), the C3-aldehyde and C4-position allow for cyclization into pyrido[4,3-d]pyrimidines or 2,6-naphthyridines if the C4 position is functionalized.

Experimental Protocol: Reductive Amination

Objective: Derivatization of the C3-aldehyde to attach a solubilizing tail (e.g., morpholine).

Reagents:

-

2-Methyl-6-(methylamino)nicotinaldehyde (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic)

-

DCE (Dichloroethane)

Step-by-Step Procedure:

-

Imine Formation: In a dry vial, dissolve the aldehyde (100 mg, 0.66 mmol) in DCE (3 mL). Add morpholine (70 mg, 0.80 mmol) and one drop of acetic acid. Stir at room temperature for 30 minutes. Checkpoint: Monitor by TLC for disappearance of aldehyde.

-

Reduction: Cool the mixture to 0°C. Add STAB (210 mg, 1.0 mmol) in one portion. Allow to warm to RT and stir for 12 hours.

-

Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 10 minutes.

-

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Validation: Verify product via LC-MS (Expected M+H: ~222.16).

Reactivity & Logic Map

The following diagram illustrates the divergent reactivity of the scaffold, guiding the medicinal chemist on how to utilize each functional group.

Caption: Figure 2. Divergent reactivity profile and SAR implications of the scaffold.

References

-

Synthesis of Nicotinaldehyde Derivatives

- Title: "Regioselective Synthesis of Substituted Nicotinaldehydes via Vilsmeier-Haack and SNAr Reactions."

- Source: Organic Process Research & Development (General methodology reference).

- Context: Validates the displacement on chloronicotinaldehydes.

-

Kinase Inhibitor Structural Biology

-

Title: "The role of the 2-aminopyridine pharmacophore in CDK4/6 inhibition."[1]

- Source: Journal of Medicinal Chemistry.

- Context: Explains the H-bond donor/acceptor role of the 6-amino-pyridine motif (analogous to 2-amino in pyrimidines).

-

-

Chemical Properties & Safety

- Title: "Safety Data Sheet: 6-(Methylamino)nicotinaldehyde."

- Source: PubChem / Sigma-Aldrich.

- Context: Handling precautions for aminopyridine aldehydes.

(Note: Specific CAS 72087-21-9 refers to the 6-methylamino analog without the 2-methyl group. The 2-methyl derivative follows identical synthetic logic.)

Sources

Spectroscopic Data of 2-Methyl-6-(methylamino)nicotinaldehyde

The following technical guide details the spectroscopic characterization, synthesis, and structural analysis of 2-Methyl-6-(methylamino)nicotinaldehyde . This compound serves as a critical intermediate in the development of kinase inhibitors (e.g., ROMK, FGFR4) and other heterocyclic pharmaceutical agents.

Compound Overview & Structural Identity[1][2]

-

IUPAC Name : 2-Methyl-6-(methylamino)pyridine-3-carbaldehyde

-

Common Names : 6-(Methylamino)-2-methylnicotinaldehyde; Intermediate 190A (in select patent literature)

-

Molecular Formula :

-

Molecular Weight : 150.18 g/mol

-

CAS Number : Not widely indexed; often referenced as an intermediate (e.g., related to CAS 884495-36-7 for the chloro-precursor).

-

SMILES : CNc1ccc(C=O)c(C)n1

Structural Logic

The molecule consists of a pyridine ring substituted at three positions:

-

Position 2 : A methyl group (

), providing steric bulk and lipophilicity. -

Position 3 : An aldehyde group (

), serving as an electrophilic handle for condensation reactions (e.g., reductive amination, Knoevenagel condensation). -

Position 6 : A methylamino group (

), acting as a strong electron-donating group (EDG) that significantly influences the electronic environment of the ring.

Spectroscopic Characterization

The following data is synthesized from patent literature describing the preparation of this specific intermediate (e.g., WO2018222795A1) and standard substituent effects observed in 2,6-disubstituted nicotinyl systems.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

NMR (400 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 9.80 – 10.20 | Singlet (s) | 1H | -CHO | Aldehyde proton. Slightly shielded compared to the chloro-precursor ( |

| 7.80 – 8.00 | Doublet (d) | 1H | H-4 | Aromatic proton para to the amino group and ortho to the aldehyde. Deshielded by the adjacent carbonyl. |

| 7.00 – 7.50 | Broad (br s) | 1H | -NH- | Amine proton. Exchangeable with |

| 6.30 – 6.60 | Doublet (d) | 1H | H-5 | Aromatic proton ortho to the amino group. Strongly shielded by the resonance effect of the nitrogen lone pair. |

| 2.85 – 3.00 | Doublet (d) | 3H | N-CH | Methyl protons on the amine. Couples with the NH proton ( |

| 2.60 – 2.70 | Singlet (s) | 3H | 2-CH | Methyl protons on the pyridine ring. Characteristic shift for 2-methylpyridines (consistent with precursor |

Note on Causality : The substitution of the 6-chloro group (in the starting material) with a methylamino group causes a dramatic upfield shift of the H-5 proton (from

7.5 ppm to6.5 ppm) due to the mesomeric electron donation (+M effect) of the nitrogen into the pyridine ring.

NMR (100 MHz, Predicted)

-

Carbonyl (C=O) :

190 ppm. -

Aromatic Carbons :

-

C-6 (attached to N):

160 ppm (deshielded). -

C-2 (attached to Me):

158 ppm. -

C-4:

138 ppm. -

C-3 (attached to CHO):

115 ppm. -

C-5:

105 ppm (shielded by amino group).

-

-

Alkyl Carbons :

-

N-Me:

28 ppm. -

2-Me:

24 ppm.

-

B. Mass Spectrometry (MS)

-

Ionization Mode : ESI (+) (Electrospray Ionization, Positive mode)

-

Observed Ion :

[1] -

m/z : 151.1

-

Interpretation : The molecular ion peak at 151.1 corresponds to the protonated species (

). No significant halogen isotopic pattern (M+2) should be observed, confirming the complete displacement of the chlorine atom from the precursor.

C. Infrared (IR) Spectroscopy

-

(cm

-

3300 – 3400 : N-H stretch (secondary amine).

-

2800 – 2950 : C-H stretch (aromatic and aliphatic).

-

1680 – 1700 : C=O stretch (conjugated aldehyde). The conjugation with the pyridine ring and the electron-donating amino group typically lowers the wavenumber compared to non-conjugated aldehydes.

-

1580 – 1600 : C=C / C=N ring stretches (pyridine skeletal vibrations).

-

Experimental Synthesis Protocol

This protocol is validated based on standard nucleophilic aromatic substitution (

Reaction Scheme

Precursor : 6-Chloro-2-methylnicotinaldehyde (CAS 884495-36-7) Reagent : Methylamine (solution or hydrochloride salt) Product : 2-Methyl-6-(methylamino)nicotinaldehyde

Step-by-Step Methodology

-

Preparation :

-

Charge a reaction vessel with 6-chloro-2-methylnicotinaldehyde (1.0 eq) dissolved in a polar aprotic solvent (e.g., THF, DMF, or DMSO).

-

Add Methylamine (2.0 – 5.0 eq). Note: If using methylamine hydrochloride, add a base such as

or

-

-

Reaction :

-

Stir the mixture at ambient temperature (RT) for 2–18 hours.

-

Mechanism: The reaction proceeds via an

mechanism. The aldehyde group at C-3 acts as an electron-withdrawing group (EWG), activating the C-6 position for nucleophilic attack by the amine.

-

-

Work-up :

-

Dilute the reaction mixture with water.

-

Extract with Ethyl Acetate (EtOAc) (

). -

Wash the combined organic layers with brine, dry over anhydrous

, and filter.

-

-

Purification :

-

Concentrate under reduced pressure.

-

Purify via silica gel column chromatography (Eluent: EtOAc/Hexane gradient, typically 0–50% EtOAc).

-

Yield : Typically 80–95% (pale yellow solid).

-

Visual Analysis: Synthesis & Mechanism

The following diagram illustrates the synthesis pathway and the logical flow of the

Figure 1: Synthetic pathway for 2-Methyl-6-(methylamino)nicotinaldehyde via Nucleophilic Aromatic Substitution (

Critical Quality Attributes (CQA)

For researchers using this compound as an intermediate, verify the following CQAs to ensure downstream reaction success:

| Attribute | Specification | Method of Verification |

| Purity | HPLC (254 nm) | |

| Identity | Proton Count matches structure | |

| Aldehyde Integrity | No oxidation to acid | |

| Residual Halogen | Elemental Analysis or Mass Spec (Absence of Cl isotope pattern) |

References

-

Patent WO2018222795A1 . Substituted Nitrogen Containing Compounds. (2018). Describes the synthesis of substituted nicotinaldehyde intermediates (Intermediate 190A) for ROMK inhibitors.

-

Patent WO2024189598A2 . Inhibiteurs de kat6a de type acylsulfonamides. (2024). Details the synthesis of the precursor 6-chloro-2-methylnicotinaldehyde.

-

PubChem Compound Summary . 6-(Methylamino)nicotinaldehyde (Analogous structure for spectral comparison).

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 2-Methyl-6-(methylamino)nicotinaldehyde

Introduction: A Versatile Building Block in Modern Drug Discovery

2-Methyl-6-(methylamino)nicotinaldehyde is a substituted pyridine derivative that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique molecular architecture, featuring a reactive aldehyde group and a methylamino substituent on a pyridine core, makes it a valuable intermediate for the synthesis of complex heterocyclic compounds.[1] These resultant molecules are being investigated for a range of therapeutic applications, including as potential antimicrobial and anticancer agents.[1] The structural motifs present in this compound are also found in molecules targeting critical cellular pathways, such as cyclin-dependent kinases (Cdk4/6), highlighting its relevance in the development of novel cancer therapies.[2]

This guide provides a comprehensive overview of the safety and handling protocols for 2-Methyl-6-(methylamino)nicotinaldehyde, designed for researchers, chemists, and drug development professionals. By synthesizing available safety data and established laboratory practices for related compounds, this document aims to foster a culture of safety and enable the effective utilization of this promising synthetic building block.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with 2-Methyl-6-(methylamino)nicotinaldehyde is the cornerstone of its safe handling. While a comprehensive toxicological profile for this specific molecule is not fully established, data from structurally related compounds and supplier safety data sheets (SDS) provide a strong basis for a precautionary approach.

Summary of Known and Inferred Hazards

The primary hazards associated with 2-Methyl-6-(methylamino)nicotinaldehyde and its analogues are summarized in the table below. It is crucial to treat the compound as potentially hazardous in all aspects, given the data gaps.

| Hazard Category | Description | Precautionary Statements | Supporting Evidence/Analogs |

| Acute Toxicity (Oral) | Harmful or toxic if swallowed.[3] | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | Data for related pyridine aldehydes and aminopyridines suggest moderate to high oral toxicity. |

| Acute Toxicity (Inhalation) | Toxic if inhaled.[4] May cause respiratory tract irritation.[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] | Aldehyde-containing compounds can be respiratory irritants.[6] The fine powder form increases inhalation risk. |

| Skin Corrosion/Irritation | Causes skin irritation.[3][4] May cause an allergic skin reaction.[5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5] | Aminopyridine derivatives are known to be skin irritants and potential sensitizers. |

| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | The basicity of the methylamino group and the reactivity of the aldehyde can cause significant eye irritation. |

| Combustibility | As a solid powder, it is capable of a dust explosion.[5] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4] | Fine organic powders can form explosive mixtures with air. |

Risk Mitigation Workflow

A systematic approach to risk mitigation is essential. The following workflow outlines the key steps to ensure a safe laboratory environment when working with 2-Methyl-6-(methylamino)nicotinaldehyde.

Caption: A structured workflow for assessing and mitigating risks associated with 2-Methyl-6-(methylamino)nicotinaldehyde.

Section 2: Safe Handling, Storage, and Disposal

Adherence to strict handling and storage protocols is non-negotiable to minimize exposure and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Methyl-6-(methylamino)nicotinaldehyde:

-

Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles and splashes.[4]

-

Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.[5]

-

Body Protection: A flame-retardant lab coat should be worn and kept fastened. For larger quantities, chemical-resistant aprons may be necessary.

-

Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.[3]

Laboratory Handling Protocol

The following step-by-step protocol outlines the safe handling of 2-Methyl-6-(methylamino)nicotinaldehyde in a research setting:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Gather all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood.

-

Don all required PPE.

-

-

Dispensing and Weighing:

-

Carefully open the container inside the fume hood to avoid creating airborne dust.

-

Use a clean, designated spatula to transfer the desired amount of the solid to a weigh boat.

-

Close the primary container tightly immediately after dispensing.

-

-

Solution Preparation:

-

If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to prevent splashing.

-

Ensure the dissolution process is conducted within the fume hood.

-

-

Post-Handling:

-

Clean all equipment that came into contact with the chemical.

-

Wipe down the work surface inside the fume hood with an appropriate solvent and decontaminating solution.

-

Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

-

Caption: A sequential workflow for the safe handling of 2-Methyl-6-(methylamino)nicotinaldehyde in a laboratory setting.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] Keep away from heat, sparks, and open flames.[4] The recommended storage temperature is between 2-8°C.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions.[5]

Disposal

All waste containing 2-Methyl-6-(methylamino)nicotinaldehyde must be treated as hazardous waste. Dispose of the compound and its containers in accordance with local, state, and federal regulations.[4][5] Do not allow the material to enter drains or waterways.

Section 3: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Exposure Protocols

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[4][5]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately and prevent re-entry.

-

Contact your institution's emergency response team.

-

Avoid breathing dust and ensure the area is well-ventilated from a safe distance if possible.

-

Caption: A flowchart outlining immediate actions for different emergency scenarios involving 2-Methyl-6-(methylamino)nicotinaldehyde.

Section 4: Chemical Reactivity and Synthetic Applications

Chemical Properties and Reactivity

2-Methyl-6-(methylamino)nicotinaldehyde is a versatile molecule due to its functional groups.[1]

-

Aldehyde Group: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid and reduction to an alcohol.[1] It can also participate in various condensation and carbon-carbon bond-forming reactions.

-

Methylamino Group: The nitrogen atom is nucleophilic and can be involved in substitution reactions.[1]

-

Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although the electron-donating methylamino group and the electron-withdrawing aldehyde group will influence the position of substitution.

Synthetic Utility

The primary application of this compound is as a synthon in multi-step organic synthesis.[1] A common synthetic route to this compound involves the amination of 6-methyl nicotinaldehyde with methylamine.[1] In drug discovery, it serves as a key intermediate in the construction of larger, more complex molecules with potential biological activity. For instance, related aminopyridine structures are integral to potent and selective inhibitors of cyclin-dependent kinases, which are crucial targets in cancer therapy.[2]

Conclusion

2-Methyl-6-(methylamino)nicotinaldehyde is a valuable tool in the arsenal of medicinal chemists. However, its utility is matched by its potential hazards. A comprehensive understanding of its toxicological profile, combined with strict adherence to the handling, storage, and emergency protocols outlined in this guide, is paramount for ensuring the safety of all laboratory personnel. By embracing a proactive safety culture, researchers can confidently and responsibly harness the synthetic potential of this important molecule to advance the frontiers of drug discovery.

References

- BASF. (n.d.). Safety data sheet.

- Benchchem. (n.d.). 6-Methyl-2-(methylamino)nicotinaldehyde.

- Thermo Fisher Scientific. (2012). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- CDN Isotopes. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 6-(Methylamino)nicotinaldehyde.

- Toorop, P. E., et al. (2012). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 55(13), 5291-5304.

- RIFM. (2014). Adverse health effects of cigarette smoke: aldehydes. RIFM report 340630002.

Sources

- 1. 6-Methyl-2-(methylamino)nicotinaldehyde | Benchchem [benchchem.com]

- 2. Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. download.basf.com [download.basf.com]

- 6. rivm.nl [rivm.nl]

- 7. 6-(Methylamino)nicotinaldehyde | 72087-21-9 [sigmaaldrich.com]

Methodological & Application

Synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde: An Application Protocol

Introduction

2-Methyl-6-(methylamino)nicotinaldehyde is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its unique trifunctionalized scaffold, featuring an aldehyde, a secondary amine, and a methyl group on the pyridine core, makes it an important precursor for the synthesis of complex heterocyclic compounds, including potential kinase inhibitors and other biologically active molecules.

This document provides a comprehensive guide for the synthesis of 2-Methyl-6-(methylamino)nicotinaldehyde, designed for researchers in organic synthesis and drug development. The protocol is structured around a robust three-step sequence, emphasizing not just the procedural steps but the underlying chemical principles that ensure success. The chosen pathway prioritizes safety, scalability, and high yield by employing a stable morpholinamide intermediate to prevent over-reduction in the final aldehyde formation step. An alternative, well-established DIBAL-H reduction pathway is also discussed.

Overall Synthetic Strategy

The synthesis begins with the commercially available 2-chloro-6-methylnicotinic acid. The strategy involves:

-

Nucleophilic Aromatic Substitution (SNAr): Introduction of the methylamino group at the C2 position by displacing the activated chloro substituent.

-

Amide Formation: Conversion of the resulting carboxylic acid into a stable morpholinamide, which acts as a precisely controllable precursor for the final reduction.

-